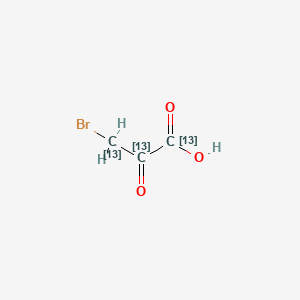
3-bromo-2-oxo(1,2,3-13C3)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-oxo(1,2,3-13C3)propanoic acid is a brominated derivative of pyruvic acid, where the carbon atoms are isotopically labeled with carbon-13. This compound is of interest due to its unique isotopic labeling, which makes it useful in various scientific studies, particularly in the fields of chemistry and biochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-oxo(1,2,3-13C3)propanoic acid typically involves the bromination of isotopically labeled pyruvic acid. One common method is the reaction of 2-oxo(1,2,3-13C3)propanoic acid with bromine in the presence of a suitable solvent, such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of large reactors, precise control of reaction conditions, and efficient purification techniques to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2-oxo(1,2,3-13C3)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-oxo(1,2,3-13C3)propanoic acid.
Reduction Reactions: The compound can be reduced to form 3-bromo-2-hydroxy(1,2,3-13C3)propanoic acid.
Oxidation Reactions: It can be oxidized to form this compound derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Major Products
Substitution: 2-Oxo(1,2,3-13C3)propanoic acid.
Reduction: 3-Bromo-2-hydroxy(1,2,3-13C3)propanoic acid.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-oxo(1,2,3-13C3)propanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other labeled compounds.
Biology: Employed in metabolic studies to trace the pathways of pyruvate metabolism.
Medicine: Investigated for its potential use in cancer research due to its ability to inhibit certain metabolic pathways.
Industry: Utilized in the production of labeled compounds for research and development purposes.
Wirkmechanismus
The mechanism of action of 3-bromo-2-oxo(1,2,3-13C3)propanoic acid involves its interaction with various enzymes and metabolic pathways. The bromine atom can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on enzymes. This can lead to the inhibition of enzyme activity and disruption of metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromopropanoic acid: Similar structure but lacks the isotopic labeling.
Bromopyruvic acid: Similar structure but without the carbon-13 labeling.
3-Bromo-2-(bromomethyl)propionic acid: Contains an additional bromine atom.
Uniqueness
The uniqueness of 3-bromo-2-oxo(1,2,3-13C3)propanoic acid lies in its isotopic labeling, which makes it particularly valuable for tracing metabolic pathways and studying enzyme mechanisms. The presence of carbon-13 allows for detailed NMR studies and other spectroscopic analyses, providing insights into the behavior of the compound in various biological and chemical contexts.
Eigenschaften
Molekularformel |
C3H3BrO3 |
|---|---|
Molekulargewicht |
169.94 g/mol |
IUPAC-Name |
3-bromo-2-oxo(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C3H3BrO3/c4-1-2(5)3(6)7/h1H2,(H,6,7)/i1+1,2+1,3+1 |
InChI-Schlüssel |
PRRZDZJYSJLDBS-VMIGTVKRSA-N |
Isomerische SMILES |
[13CH2]([13C](=O)[13C](=O)O)Br |
Kanonische SMILES |
C(C(=O)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


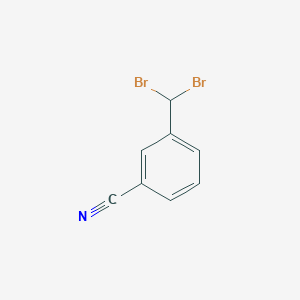
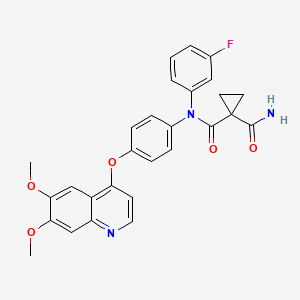
![n[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]quinoline-3-carboxamide hydrochloride](/img/structure/B13863867.png)
![tert-Butyl 6'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13863871.png)

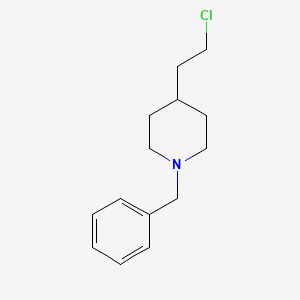
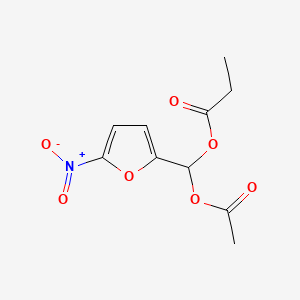
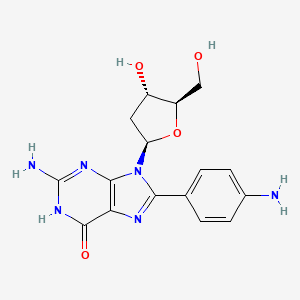
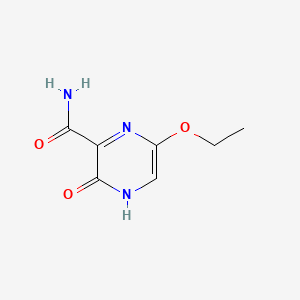
![N-[6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]-3-phenylpropane-1-sulfonamide](/img/structure/B13863909.png)
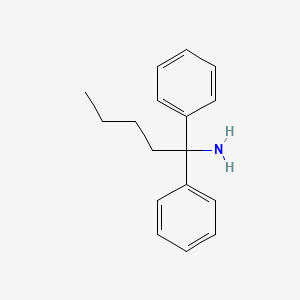
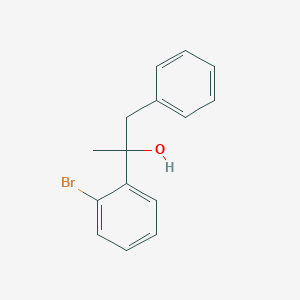

![S-[2-[3-[[(2S)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] prop-2-enethioate](/img/structure/B13863926.png)
